molecular formula C13H9F3N4OS B2462192 7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338777-08-5

7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2462192
CAS RN: 338777-08-5
M. Wt: 326.3
InChI Key: XGIQCHCRLAKRJE-UHFFFAOYSA-N
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Description

7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H9F3N4OS and its molecular weight is 326.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

The compound 7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is part of a broader class of compounds known for their versatile chemical properties and various applications. A study by Hassan (2000) reported on the synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and Furo[2,3:5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, highlighting the chemical versatility and potential applications of these compounds in various fields, including medicinal chemistry (Hassan, 2000).

Structural Studies and Hydrogen Bonding

The structural study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments, as researched by Canfora et al. (2010), showcases the structural intricacies and hydrogen bonding patterns of compounds within this class. This highlights the potential for detailed structural and interaction studies that can inform the design and development of new compounds with specific properties (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Antibacterial Properties

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have demonstrated significant antibacterial properties. For instance, a study by Prakash et al. (2007) revealed that some derivatives exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing some commercial antibiotics in efficacy. This suggests potential applications in the development of new antibacterial agents (Prakash, Kumar, Kumar, Tyagi, & Kuhad, 2007).

Structural Modification and Biological Activity

The design and synthesis of derivatives and structural analogs of [1,2,4]triazolo[1,5-a]pyrimidine, as studied by Baraldi et al. (2003), highlight the importance of structural elements such as the furanyl ring for biological activity and receptor interaction. These findings are critical for understanding the structure-activity relationships that govern the biological activity of these compounds (Baraldi, Fruttarolo, Tabrizi, Preti, Romagnoli, El-Kashef, Moorman, Varani, Gessi, Merighi, & Borea, 2003).

properties

IUPAC Name

7-(furan-2-yl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS/c14-8(11(15)16)4-7-22-13-18-12-17-5-3-9(20(12)19-13)10-2-1-6-21-10/h1-3,5-6H,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIQCHCRLAKRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=NC(=NN23)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

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